molecular formula C10H15B10O2 B1527199 1,2-Bis(epoxybutyl)carborane CAS No. 28065-46-5

1,2-Bis(epoxybutyl)carborane

Cat. No.: B1527199
CAS No.: 28065-46-5
M. Wt: 275.4 g/mol
InChI Key: UGVPPQHNJBCMOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(carboranes) and their derivatives, including 1,2-Bis(epoxybutyl)carborane, has been reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . The reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .


Molecular Structure Analysis

The structure of this compound has been determined by X-ray crystallographic analysis . The presence of one carborane as a substituent significantly modifies the reactivity of the other, and having two linked cages affords unique bonding possibilities .


Chemical Reactions Analysis

The reactivity of bis(carboranes) and their derivatives can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .

Scientific Research Applications

Synthesis and Characterization

One of the foundational aspects of research on 1,2-Bis(epoxybutyl)carborane involves its synthesis and structural characterization. The synthesis of bis(1,2-dicarba-closo-dodecaborane-9-carboxylato)di-n-butyltin, a carborane-based organotin compound, showcases the potential of incorporating carborane structures into complex molecules, revealing significant antitumor activity against various human tumor cell lines, a notable advancement over traditional chemotherapy agents like 5-fluorouracil and cis-platin (Bregadze et al., 2003).

Thermal Stability and Degradation Mechanisms

Research into the thermal degradation mechanism of heat-resistant epoxy resin modified with carboranes illustrates the enhancement of thermal stability and oxidative resistance due to carborane incorporation (Cui et al., 2020). Such studies highlight the potential of this compound derivatives in developing new materials that maintain integrity under extreme conditions, crucial for aerospace and electronic applications.

Catalytic and Reactive Properties

Further, the catalytic and reactive properties of carborane derivatives have been a focus. For example, iridium-catalyzed borylation of carboranes demonstrates efficient and selective functionalization of these clusters, opening pathways for synthesizing a wide variety of bifunctionalized o-carboranes with potential applications in medicinal chemistry, polymer synthesis, and materials science (Cheng et al., 2017).

Environmental Stability and Degradation

The environmental fate of Bisphenol A, a compound related to carborane applications in plastics and resins, has been extensively studied, providing insights into the degradation pathways and stability of carborane derivatives in terrestrial and aquatic environments. Such research is vital for assessing the environmental impact and ensuring the safe use of materials derived from or related to this compound (Im & Löffler, 2016).

Mechanism of Action

The cornerstone of carborane chemistry is the generation of carbanions . The synthesis and structural characterization of free ortho-carboranyl [C2B10H11]−, a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center, has been reported .

Safety and Hazards

The safety data sheet (SDS) for 1,2-Bis(epoxybutyl)carborane provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

Carboranes are still an emerging class of compounds with potential beneficial applications in drug design . They are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .

Biochemical Analysis

Biochemical Properties

1,2-Bis(epoxybutyl)carborane plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways highlights the potential of this compound as a tool for studying and manipulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical effects .

Properties

InChI

InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPPQHNJBCMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15B10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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